Structural Validation: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives Demonstrate Nanomolar CDK8 Affinity Unattainable by Scaffolds Lacking the [2,3-b][1,5] Connectivity
The most potent derivative directly built on the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold (compound 2 / ETP-50775) exhibits an IC₅₀ of 8.25 nM against CDK8, representing a four-fold improvement over the clinical multi-kinase inhibitor Sorafenib (IC₅₀ ≈ 33 nM within the same study context) [1]. This quantified potency advantage is attributed to the scaffold's unique ability to fill an unexplored cavity through P-loop displacement, a binding feature confirmed by X-ray co-crystallography (PDB 6TPA, 2.8 Å resolution) [1]. Scaffolds lacking the [2,3-b][1,5] benzoxazepinone arrangement—such as Sorafenib itself (a biaryl urea) or alternate tricyclic cores—cannot recapitulate this binding geometry, establishing the scaffold as a non-substitutable structural determinant for achieving low nanomolar CDK8 engagement within this chemical series [1].
| Evidence Dimension | CDK8 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold derivative compound 2: IC₅₀ = 8.25 nM |
| Comparator Or Baseline | Sorafenib (structural starting point for scaffold design): IC₅₀ ≈ 33 nM |
| Quantified Difference | Approximately 4-fold greater potency for the scaffold-derived inhibitor |
| Conditions | In vitro CDK8 enzymatic inhibition assay; co-crystal structure with CDK8/CyclinC at 2.8 Å resolution |
Why This Matters
Procurement of the authentic scaffold is the required entry point to the only chemical series that has demonstrated nanomolar CDK8 inhibition through structural displacement of the P-loop; alternative scaffolds cannot deliver this validated binding mechanism.
- [1] Martínez-González S, García AB, Albarrán MI, Cebriá A, Amezquita-Alves A, García-Campos FJ, Martínez-Gago J, Martínez-Torrecuadrada J, Muñoz IG, Blanco-Aparicio C, Pastor J. Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Eur J Med Chem. 2020 Sep 1;201:112443. View Source
